molecular formula C12H17NO3 B11768377 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol

Cat. No.: B11768377
M. Wt: 223.27 g/mol
InChI Key: ZDXBTYGBKQMEPZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group

Preparation Methods

The synthesis of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 3,5-dimethoxyphenyl group. One common synthetic route involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO3/c1-15-10-5-9(6-11(7-10)16-2)12(14)3-4-13-8-12/h5-7,13-14H,3-4,8H2,1-2H3

InChI Key

ZDXBTYGBKQMEPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNC2)O)OC

Origin of Product

United States

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